N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c31-26(27-15-19-12-20(16-27)14-21(13-19)17-27)29-23-6-8-24(9-7-23)34(32,33)30-11-2-1-5-25(30)22-4-3-10-28-18-22/h3-4,6-10,18-21,25H,1-2,5,11-17H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZORSJUQVUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the pyridine-piperidine intermediate: This involves the reaction of pyridine with piperidine under specific conditions to form the pyridine-piperidine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with adamantane: The final step involves coupling the sulfonylated intermediate with adamantane-1-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide involves conventional organic synthesis methods. Characterization techniques such as IR spectroscopy, NMR spectroscopy (both and ), and mass spectrometry are typically employed to confirm the structure of the synthesized compounds .
Anticancer Potential
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- DLD1 (colorectal adenocarcinoma)
- HepG2 (hepatocellular carcinoma)
In vitro studies have demonstrated that certain derivatives can inhibit VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinase activity, which is crucial for tumor angiogenesis. For instance, one study reported that a derivative achieved an IC50 comparable to that of sorafenib, a standard VEGFR-2 inhibitor . The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
A comprehensive analysis of the compound's derivatives has been documented in various studies:
- Cytotoxicity Assessment : A study evaluated multiple derivatives against different cancer cell lines, revealing that certain compounds significantly reduced cell viability by inducing apoptosis through caspase activation pathways .
- Molecular Docking Studies : These studies support the hypothesis that the compound can effectively inhibit VEGFR-2 by mimicking known inhibitors, providing a strong rationale for its further investigation as a therapeutic agent .
- Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds suggests favorable absorption and distribution characteristics, although specific data on this compound remains limited.
Mechanism of Action
The mechanism of action of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)piperidine derivatives: These compounds share the pyridine-piperidine core but lack the sulfonyl and adamantane groups.
Sulfonylphenyl derivatives: Compounds with a sulfonylphenyl group but different substituents on the phenyl ring.
Adamantane derivatives: Compounds featuring the adamantane moiety but with different functional groups attached.
Uniqueness
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide is unique due to its combination of structural elements, which confer specific properties such as enhanced stability, reactivity, and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.
Biological Activity
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that combines the adamantane moiety with a sulfonamide and a pyridine derivative. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression, particularly through modulation of immune responses.
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in the table below:
Case Study 1: Anticancer Properties
In a study exploring the anticancer effects of this compound, researchers found that it significantly inhibited the function of myeloid-derived suppressor cells (MDSCs), which are known to promote tumor growth. The results indicated a marked reduction in tumor size in treated animal models compared to controls, suggesting its potential as an immunotherapeutic agent against cancer .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of this compound. The study demonstrated that the compound effectively prevented the aggregation of α-synuclein, a protein implicated in Parkinson's disease. This was evidenced by reduced fibril formation in vitro, highlighting its promise in treating neurodegenerative disorders .
Research Findings
Recent research has utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity of similar compounds, suggesting that structural modifications can enhance efficacy . Moreover, docking studies have shown favorable binding interactions with target receptors, providing insights into optimizing drug design for improved therapeutic outcomes.
Q & A
Q. Optimization Tips :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature control : Reactions often proceed at room temperature for sulfonylation but may require heating (50–80°C) for amide coupling .
- Yield challenges : Low yields (e.g., 31% for 6j in ) are common due to steric hindrance from the adamantane moiety. Recrystallization or column chromatography (hexanes/EtOAC) improves purity .
Q. Example Synthesis Data :
| Compound | Yield | Melting Point (°C) | Purity (HPLC) | Key Step |
|---|---|---|---|---|
| 6j () | 31% | 183.5–185.4 | 96.6% | Amide coupling with adamantane |
| 3ao () | 38% | N/A | N/A | Reductive transamidation |
How should researchers design biological assays to evaluate the antimicrobial activity of adamantane-carboxamide derivatives?
Advanced Research Question
Assay Design :
- Microbial strains : Prioritize clinically relevant pathogens (e.g., S. aureus, E. coli, C. albicans) as in .
- Methodology : Use two-fold broth microdilution to determine minimum inhibitory concentrations (MICs) . Include positive controls (e.g., amoxicillin, fluconazole) and solvent controls.
- Data interpretation : MIC ≤ 16 µg/mL is considered potent; compare results to structural analogs (e.g., 6d in showed moderate activity but lacked explicit MIC values).
Q. Contradiction Resolution :
- Bioactivity vs. cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- SAR inconsistencies : If a derivative with enhanced lipophilicity (e.g., tert-butyl substitution in 3ao , ) shows reduced activity, evaluate cellular uptake via fluorescence tagging .
What computational tools are recommended for studying structure-activity relationships (SAR) of adamantane-carboxamide analogs?
Advanced Research Question
- Docking software : AutoDock Vina or Schrödinger Suite for predicting binding modes to targets like 11β-HSD1 or cGAS (see 7FTU PDB entry in ) .
- Parameters :
- Validation : Compare docking scores with experimental IC50 values (e.g., NVP 231 in inhibits ceramide kinase at nM levels).
How can conflicting NMR data for adamantane-carboxamide derivatives be resolved?
Basic Research Question
Common Issues :
- Peak splitting : Adamantane protons (e.g., 2.17–2.05 ppm in ) may show complex splitting due to axial/equatorial H environments. Use 2D NMR (COSY, HSQC) to assign signals .
- Solvent artifacts : DMSO-d6 in causes broad -NH peaks. Repeat in CDCl3 for sharper signals .
Case Study :
For 3ao (), δ 2.09–2.05 ppm corresponds to adamantane CH2 groups, while δ 1.31 ppm is the tert-butyl group. Cross-validate with HRMS (e.g., [M+H]+ calcd: 417.2496; found: 417.2495) .
What purification techniques are optimal for isolating sulfonamide-linked adamantane derivatives?
Basic Research Question
- Column chromatography : Use gradients of hexanes/EtOAc (e.g., 90:10 in ) for non-polar derivatives. Add 1% triethylamine to reduce tailing .
- Recrystallization : Ethanol/water mixtures yield high-purity solids (e.g., 6j in , .6% purity) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water for analytical purity checks (≥98% in ) .
How can researchers leverage crystallography to resolve adamantane-carboxamide structural ambiguities?
Advanced Research Question
- X-ray diffraction : Submit crystals to databases like COD (Entry 2230670, ). Key parameters:
- Implications : Crystal packing analysis reveals steric effects of adamantane on piperidine/pyridine conformations .
What strategies mitigate stability issues during long-term storage of adamantane-carboxamide compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
